![molecular formula C7H2Cl3N3 B1396530 2,4,6-Trichloropyrido[3,2-d]pyrimidin CAS No. 1036738-12-1](/img/structure/B1396530.png)

2,4,6-Trichloropyrido[3,2-d]pyrimidin

Übersicht

Beschreibung

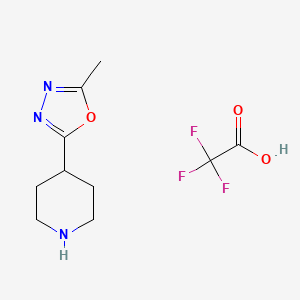

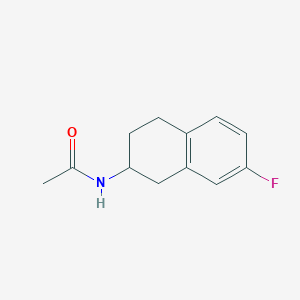

2,4,6-Trichloropyrido[3,2-d]pyrimidine is a chemical compound with the CAS Number: 1036738-12-1 . It has a molecular weight of 234.47 .

Molecular Structure Analysis

The IUPAC Name for this compound is 2,4,6-trichloropyrido[3,2-d]pyrimidine . The InChI Code is 1S/C7H2Cl3N3/c8-4-2-1-3-5(12-4)6(9)13-7(10)11-3/h1-2H .Wissenschaftliche Forschungsanwendungen

Anticancer-Aktivität

Diese Verbindung wurde auf ihre potenziellen anticancerogenen Eigenschaften untersucht. Neuartige Derivate dieser Verbindung haben eine ausgezeichnete Anticancer-Aktivität gegen menschliche Krebszelllinien gezeigt und es wurde beobachtet, dass sie durch die Hemmung von CDK-Enzymen den Zelltod durch Apoptose induzieren .

Pharmakologische Anwendungen

2,4,6-Trichloropyrido[3,2-d]pyrimidin: wurde bei der Herstellung von Verbindungen wie AZD8055 verwendet, die in klinischen Studien zur Behandlung verschiedener Krebsarten eingesetzt werden, darunter Lymphome, solide Tumoren, malignes Gliom und Hirnstammgliom .

Synthese von Antiproliferativen Verbindungen

Derivate, die diese Verbindung mit Dihydroartemisinin kombinieren, zeichnen sich durch signifikante antiproliferative Wirkungen auf Brustkrebszelllinien aus, insbesondere gegen triple-negativen Brustkrebs .

Chemische Synthese

Ein neuer synthetischer Ansatz unter Verwendung dieser Verbindung hat zur Herstellung von substituierten 2,4,6-Triphenylpyrimidinen geführt, die potenzielle Anwendungen in verschiedenen chemischen Synthesen haben .

Safety and Hazards

The compound has several hazard statements including H302, H315, H319, H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Zukünftige Richtungen

While specific future directions for 2,4,6-Trichloropyrido[3,2-d]pyrimidine are not mentioned, there are several research guidelines and suggestions for the development of new pyrimidines as anti-inflammatory agents . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

Wirkmechanismus

Target of Action

Related compounds in the pyrido[3,2-d]pyrimidine family have been studied for their potential as multi-targeting agents in alzheimer’s disease .

Biochemical Pathways

Related compounds in the pyrido[3,2-d]pyrimidine family have been implicated in various biochemical pathways, including those related to alzheimer’s disease .

Biochemische Analyse

Biochemical Properties

2,4,6-Trichloropyrido[3,2-d]pyrimidine plays a significant role in biochemical reactions by interacting with specific enzymes and proteins. It has been observed to inhibit the activity of certain enzymes, such as dihydrofolate reductase, which is crucial for the synthesis of tetrahydrofolate. This inhibition leads to a reduction in the synthesis of pyrimidine and purine, thereby affecting the overall production of RNA and DNA . Additionally, 2,4,6-Trichloropyrido[3,2-d]pyrimidine interacts with proteins involved in cell signaling pathways, potentially altering their function and downstream effects.

Cellular Effects

The effects of 2,4,6-Trichloropyrido[3,2-d]pyrimidine on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the phosphatidylinositol 3-kinase pathway, which is involved in cell proliferation, growth, differentiation, and apoptosis . By altering this pathway, 2,4,6-Trichloropyrido[3,2-d]pyrimidine can impact cell survival and function.

Molecular Mechanism

At the molecular level, 2,4,6-Trichloropyrido[3,2-d]pyrimidine exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, its binding to dihydrofolate reductase results in the inhibition of this enzyme, thereby reducing the availability of tetrahydrofolate for nucleotide synthesis . Additionally, 2,4,6-Trichloropyrido[3,2-d]pyrimidine can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,4,6-Trichloropyrido[3,2-d]pyrimidine have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that 2,4,6-Trichloropyrido[3,2-d]pyrimidine remains stable under specific storage conditions, but its activity may decrease over extended periods . Long-term exposure to this compound can lead to sustained inhibition of enzyme activity and alterations in cellular processes.

Dosage Effects in Animal Models

The effects of 2,4,6-Trichloropyrido[3,2-d]pyrimidine vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and exert its biochemical effects without causing significant adverse reactions. At higher doses, 2,4,6-Trichloropyrido[3,2-d]pyrimidine can induce toxic effects, including cellular damage and disruption of normal physiological functions . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical outcomes without causing harm.

Metabolic Pathways

2,4,6-Trichloropyrido[3,2-d]pyrimidine is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound is metabolized through pathways that involve the reduction of its chlorine atoms and subsequent conjugation with other molecules for excretion . These metabolic processes can affect the levels of metabolites and influence the overall metabolic flux within cells.

Transport and Distribution

The transport and distribution of 2,4,6-Trichloropyrido[3,2-d]pyrimidine within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in particular cellular compartments . The distribution of 2,4,6-Trichloropyrido[3,2-d]pyrimidine can influence its activity and effectiveness in biochemical reactions.

Subcellular Localization

2,4,6-Trichloropyrido[3,2-d]pyrimidine exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with specific biomolecules and the execution of its biochemical effects.

Eigenschaften

IUPAC Name |

2,4,6-trichloropyrido[3,2-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl3N3/c8-4-2-1-3-5(12-4)6(9)13-7(10)11-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPUMPJIRBVOFGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C1N=C(N=C2Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60705408 | |

| Record name | 2,4,6-Trichloropyrido[3,2-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60705408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1036738-12-1 | |

| Record name | 2,4,6-Trichloropyrido[3,2-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60705408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(Imidazo[2,1-b]thiazol-6-yl)propan-1-amine dihydrochloride](/img/structure/B1396449.png)

![2-(Trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B1396452.png)

![{1-[3-Fluoro-4-(3-methylpiperidin-1-yl)phenyl]-ethyl}methylamine hydrochloride](/img/structure/B1396459.png)

![[2-(Pyrimidin-2-ylthio)phenyl]amine hydrochloride](/img/structure/B1396460.png)

![ethyl 3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxylate](/img/structure/B1396468.png)

![2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B1396470.png)